TRPM8 Antagonist Activity: 100-Fold Higher Potency of 3-(Trifluoromethyl)picolinaldehyde vs. 3,5-Bis(trifluoromethyl) Derivative
In functional assays measuring antagonist activity at the human TRPM8 ion channel, 3,5-bis(trifluoromethyl)picolinaldehyde exhibits an IC50 of 10,000 nM (10 µM) [1]. In contrast, the closely related mono-CF3 analog 3-(trifluoromethyl)picolinaldehyde demonstrates a 139-fold higher potency with an IC50 of 72 nM against the rat TRPM8 ortholog [2]. This substantial difference in potency, despite both compounds being picolinaldehydes, indicates that the 3,5-bis-CF3 substitution pattern is not optimal for TRPM8 inhibition, underscoring that structural analogs cannot be assumed to have similar biological activity.
| Evidence Dimension | TRPM8 Antagonist Potency (IC50) |
|---|---|
| Target Compound Data | 10,000 nM (human TRPM8, icilin-induced Ca2+ influx in CHO cells) |
| Comparator Or Baseline | 3-(Trifluoromethyl)picolinaldehyde: 72 nM (rat TRPM8, icilin-induced Ca2+ accumulation in HEK293 cells) |
| Quantified Difference | Target compound is 139-fold less potent (higher IC50) than the comparator. |
| Conditions | Cell-based functional assays (human or rat TRPM8 expressed in CHO or HEK293 cells, respectively); icilin-induced intracellular calcium mobilization. |
Why This Matters
For researchers optimizing TRPM8 antagonists, substituting the 3,5-bis-CF3 compound for the 3-CF3 analog would introduce a >100-fold loss in potency, potentially derailing a lead optimization program.
- [1] BindingDB. (n.d.). BDBM50463857 (CHEMBL4248352). Affinity Data: IC50 1.00E+4 nM. View Source
- [2] BindingDB. (n.d.). BDBM50535869 (CHEMBL4576619). Affinity Data: IC50 72 nM. View Source
